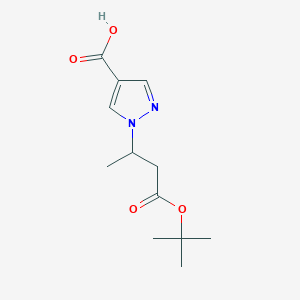

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid

Description

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at the 4-position of the pyrazole ring and a complex substituent at the 1-position. The 1-position substituent consists of a 3-tert-butoxy-1-methyl-3-oxopropyl group, which includes a tert-butoxy (electron-donating) moiety, a methyl group, and a ketone (oxo) functional group. This structure confers unique steric and electronic properties, influencing solubility, stability, and reactivity.

Properties

IUPAC Name |

1-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutan-2-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-8(5-10(15)18-12(2,3)4)14-7-9(6-13-14)11(16)17/h6-8H,5H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSUGMQQYKUJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butoxy and carboxylic acid groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests demonstrated that it induces apoptosis in cancer cell lines, such as MCF cells, showing significant tumor growth suppression in animal models .

Case Study:

In a specific study, the compound was administered to tumor-bearing mice, resulting in a notable reduction in tumor size compared to control groups. The mechanism appears to involve the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Data Table: Anti-inflammatory Effects

| Concentration (μM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 75 |

Agricultural Applications

In agriculture, the compound has shown promise as a herbicide or pesticide due to its ability to disrupt metabolic pathways in pests while being less harmful to non-target species.

Case Study:

Field trials conducted on crops treated with formulations containing this compound demonstrated effective pest control with minimal phytotoxicity .

Data Table: Efficacy Against Pests

| Pest Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 70 | 150 |

| Leafhoppers | 90 | 250 |

Mechanism of Action

The mechanism by which 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Complexity :

- The target compound’s 1-position substituent is more sterically hindered compared to simpler analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The tert-butoxy group enhances lipophilicity but may reduce aqueous solubility, a common trade-off in drug design.

- Compounds with trifluoromethyl groups (e.g., cpd 133e) exhibit increased metabolic stability and electronegativity, making them attractive for pharmaceuticals .

Functional Group Diversity :

- Fluorinated derivatives (e.g., difluoromethyl or trifluoromethyl) are prioritized in agrochemicals due to fluorine’s ability to resist enzymatic degradation .

- Carbamoyl and morpholine-containing substituents (e.g., 1-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid) introduce hydrogen-bonding capabilities, enhancing target binding in drug candidates .

Synthetic Accessibility: The Vilsmeier-Haack reagent () and BOC-protection strategies () are common in synthesizing pyrazole derivatives.

Applications :

- Pyrazole-4-carboxylic acids are widely used as intermediates. For example, 1-(3-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a key pharmaceutical building block , while the target compound’s discontinuation limits its current utility .

Research Insights and Trends

- Steric Effects : Bulky groups like tert-butoxy may hinder reactivity but improve stability, as seen in BOC-protected analogs .

- Fluorination : Fluorinated pyrazoles (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) are favored in agrochemicals for their resistance to oxidation .

- Market Trends : The discontinuation of the target compound underscores the industry’s shift toward fluorinated or less sterically hindered analogs with better synthetic yields or bioactivity .

Biological Activity

1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid, with CAS number 1856046-88-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound is characterized as a white to pale yellow solid, stable at room temperature, and soluble in organic solvents. Key physical properties include:

- Density : Approximately 1.19 g/cm³ (predicted)

- Boiling Point : Estimated at 399.4 °C (predicted)

- Acid Dissociation Constant (pKa) : 3.81 (predicted) .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid have shown efficacy in inhibiting tumor growth in various cancer cell lines. In particular, research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting a mechanism of action through the activation of apoptotic pathways .

Case Study:

In a study focusing on pyrazole-based inhibitors of lactate dehydrogenase (LDH), compounds with similar structural motifs were found to inhibit LDH activity effectively, leading to reduced lactate production and cell proliferation in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB, highlighting the potential of pyrazole derivatives in cancer therapy .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with pyrazole compounds. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on various enzymes relevant to metabolic processes. For example, studies on related pyrazole compounds have shown inhibition of key metabolic enzymes involved in glycolysis and lactate production, which are crucial in cancer metabolism .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-tert-butoxy-1-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid?

- Methodology : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazine or substituted hydrazines. For example, cyclocondensation of ethyl acetoacetate with tert-butoxy-substituted hydrazine precursors under reflux in ethanol, followed by hydrolysis of the ester group under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid . Key intermediates can be characterized via NMR and IR spectroscopy to confirm structural integrity before proceeding to hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides), which may induce decomposition into carbon oxides and nitrogen oxides . Use protective gloves (nitrile) and respiratory equipment during handling, as recommended in safety data sheets (SDS) .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the tert-butoxy group (δ ~1.2 ppm for tert-butyl protons) and pyrazole ring protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl vibrations (C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M]+ peak) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling reactions for tert-butoxy group introduction, as demonstrated in analogous pyrazole syntheses .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, followed by aqueous workup to isolate products .

- Design of Experiments (DoE) : Apply factorial design to assess temperature (40–100°C) and reagent stoichiometry effects on yield .

Q. What are the mechanistic insights into the cyclocondensation step involved in its synthesis?

- Methodology : Cyclocondensation proceeds via enamine formation between ethyl acetoacetate and hydrazine derivatives, followed by intramolecular cyclization. Computational studies (DFT) can model transition states to identify rate-limiting steps. For tert-butoxy-substituted analogs, steric hindrance may slow cyclization, requiring prolonged reaction times .

Q. How does the tert-butoxy group influence the compound’s reactivity in further derivatization?

- Methodology : The tert-butoxy group acts as a protecting group for carbonyl functionalities, enhancing solubility in organic solvents during synthetic steps. However, it requires acidic deprotection (e.g., trifluoroacetic acid) for subsequent reactions, which may necessitate orthogonal protection strategies for the pyrazole ring .

Q. Are there computational methods to predict the biological activity of derivatives of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., mTOR/p70S6K for anticancer activity) using crystal structures from databases like PDB. QSAR models trained on pyrazole derivatives’ anti-proliferative data (e.g., IC₅₀ values) may guide structural modifications .

Q. What strategies mitigate decomposition during prolonged storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.